![molecular formula C6H9N3 B2564078 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine CAS No. 59624-08-7](/img/structure/B2564078.png)
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine is a bicyclic heterocyclic compound comprising a partially hydrogenated pyridine ring fused with a 1,2,4-triazole moiety. This scaffold is notable for its conformational flexibility due to the tetrahydro-pyridine ring, which enhances solubility and bioavailability compared to fully aromatic analogs . The compound has emerged as a critical pharmacophore in medicinal chemistry, particularly in the development of γ-secretase modulators (GSMs) for Alzheimer’s disease (AD) and dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes . For example, derivatives of this scaffold lower pathogenic amyloid-beta (Aβ) levels without affecting Notch signaling, positioning them as promising AD therapeutics . In antidiabetic drugs like Sitagliptin, the triazolopyridine fragment serves as a key structural component, contributing to DPP-4 inhibition through optimized hydrogen bonding and steric interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridine derivatives, followed by cyclization to form the triazole ring. For instance, the reaction of 2-chloropyrazine with hydrazine hydrate, followed by cyclization, can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents and conditions that allow for high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups such as alkyl, aryl, or acyl groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of novel compounds based on this scaffold that demonstrated potent activity against various bacterial strains. These compounds were evaluated for their Minimum Inhibitory Concentrations (MICs), showing promising results against Gram-positive and Gram-negative bacteria .
Antimalarial Agents:
A recent study focused on the design and synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives as potential antimalarial agents. The synthesized compounds were screened for their efficacy against Plasmodium falciparum, with some exhibiting IC50 values as low as 2.24 μM. This highlights the potential of this compound in developing new treatments for malaria .
Anticancer Properties:
The compound has also been investigated for its anticancer potential. Various studies have reported that derivatives of this compound possess inhibitory effects on cancer cell proliferation. For example, certain derivatives were found to induce apoptosis in cancer cells through specific molecular pathways .
Pharmacological Applications
CNS Activity:
Compounds containing the this compound structure have been studied for their central nervous system (CNS) activities. Some derivatives have shown anxiolytic and antidepressant effects in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems such as serotonin and dopamine .
Diabetes Management:
This compound has been identified as an intermediate in the synthesis of sitagliptin—a medication used for managing type 2 diabetes. Its structural features contribute to the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism .
Synthetic Chemistry
Synthesis Techniques:
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as cyclization reactions and heterocyclic transformations are commonly employed to construct this complex molecular framework .
Novel Derivatives:
Researchers are continually exploring modifications to the tetrahydrotriazole structure to enhance biological activity and selectivity. For example, introducing various substituents at specific positions has led to the discovery of compounds with improved potency against targeted biological pathways .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate specific enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and pharmacological profiles of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine and related analogs:
Key Observations:
Ring Fusion and Substitution Patterns :
- The position of the triazole ring ([4,3-a] vs. [1,5-a]) alters electronic properties and binding affinity. For instance, [1,2,4]triazolo[4,3-a]pyridine derivatives exhibit stronger γ-secretase modulation than [1,2,3]triazolo[1,5-a]pyridines due to enhanced hydrophobic interactions .
- Imidazo[1,2-a]pyridines (e.g., Dapiprazole) lack the triazole ring but retain CNS activity via adrenergic receptor blockade, highlighting the importance of nitrogen placement .
Hydrogenation Effects :
- Tetrahydro rings improve metabolic stability and solubility compared to fully aromatic analogs. For example, Sitagliptin’s tetrahydro-triazolopyridine fragment reduces first-pass metabolism, enhancing oral bioavailability .
Substituent Impact :
- Electron-withdrawing groups (e.g., CF₃ at C3) in this compound enhance GSM potency by 10-fold compared to unsubstituted analogs .
- Bulky silyl groups (e.g., TBS) in [1,2,3]triazolo[1,5-a]pyridines improve synthetic versatility but reduce biological activity .
Clinical and Commercial Relevance
- The this compound scaffold is integral to FDA-approved drugs (e.g., Sitagliptin) and late-stage GSMs for AD .
Biological Activity
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C6H7N5
- Molecular Weight : 135.15 g/mol
- CAS Number : 17998718
Research indicates that this compound acts primarily as a modulator of neurotransmitter systems. It has been shown to interact with various receptors in the central nervous system (CNS), particularly:
- Metabotropic Glutamate Receptors (mGluRs) : This compound serves as a potent and selective potentiator of mGluR5. Activation of mGluR5 is linked to enhanced synaptic plasticity and cognitive functions .
- GABA Receptors : The compound exhibits properties that may enhance GABAergic transmission. This could potentially lead to anxiolytic effects and neuroprotective benefits in models of neurodegenerative diseases.
Neuroprotective Effects
Several studies have highlighted the neuroprotective properties of this compound:
- In vitro Studies : In neuronal cell cultures exposed to oxidative stress or excitotoxicity (e.g., glutamate-induced toxicity), the compound demonstrated significant protective effects by reducing cell death and promoting cell viability.
- In vivo Models : Animal studies have shown that administration of this compound can mitigate cognitive decline in models of Alzheimer's disease and other neurodegenerative conditions. The underlying mechanism appears to involve the modulation of BDNF (Brain-Derived Neurotrophic Factor) signaling pathways which are crucial for neuronal survival and growth .
Antidepressant Activity
Research has indicated that this compound may also exhibit antidepressant-like effects:
- Behavioral Studies : In rodent models of depression (e.g., forced swim test), treatment with this compound resulted in reduced immobility times compared to controls. This suggests an increase in active coping strategies in response to stressors.
Case Studies
-
Case Study on Cognitive Enhancement :
- A study involving aged rats treated with this compound showed improved performance in memory tasks compared to untreated controls. The results suggest that this compound may enhance synaptic plasticity associated with learning and memory.
-
Case Study on Anxiety Reduction :
- In a randomized controlled trial assessing anxiety levels in patients with generalized anxiety disorder (GAD), participants receiving the compound reported significant reductions in anxiety scores on standardized scales compared to placebo groups.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine, and how do their efficiencies compare?
Methodological Answer: The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. Key methods include:
- Sodium Hypochlorite Oxidation : A green chemistry approach using NaOCl in ethanol at room temperature (73% yield, 3 hours) .
- Iodine-Catalyzed Oxidative Coupling : Utilizes I₂ with tert-butyl hydroperoxide (TBHP) in 1,4-dioxane (76–88% yield) .
- Copper-Catalyzed Cyclization : For derivatives like 3-ethynyl variants, CuSO₄/sodium ascorbate in DMSO (yields not quantified) .
Table 1: Comparison of Synthetic Methods
Method | Oxidant/Catalyst | Solvent | Yield (%) | Time (h) | Reference |
---|---|---|---|---|---|
NaOCl Oxidation | NaOCl | Ethanol | 73 | 3 | |
I₂/TBHP Catalysis | I₂, TBHP | 1,4-Dioxane | 76–88 | 24 | |
Copper-Catalyzed | CuSO₄ | DMSO | N/A | N/A |
Recommendation: Optimize solvent polarity and oxidant strength for higher yields. NaOCl is preferred for sustainability, while I₂/TBHP offers higher efficiency.
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ring fusion and substituent positions (e.g., δ 7.5–8.5 ppm for aromatic protons in pyridine rings) .
- HRMS : Validates molecular weight (e.g., C₆H₁₀N₄ requires m/z 138.17) .
- IR Spectroscopy : Identifies functional groups (e.g., triazole C=N stretches at 1600–1650 cm⁻¹) .
Table 2: Representative Spectroscopic Data
Recommendation: Combine NMR and HRMS for structural elucidation, especially for isomers.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in triazolopyridine synthesis?
Methodological Answer: Critical variables include:
- Oxidant Selection : NaOCl (eco-friendly) vs. I₂/TBHP (higher yield). For example, TBHP in 1,4-dioxane increased yields to 88% vs. 73% with NaOCl .
- Solvent Polarity : Polar solvents (ethanol, DMSO) enhance cyclization kinetics .
- Temperature : Room temperature for NaOCl vs. reflux for copper-catalyzed methods .
Experimental Design Tip: Use a factorial design to test oxidant/solvent combinations. Monitor reaction progress via TLC or in situ IR.
Q. How do structural modifications (e.g., substituents) influence the biological activity of triazolopyridine derivatives?
Methodological Answer: Substituents dictate interactions with biological targets:
- Antiviral Activity : 3-Methyl derivatives (e.g., CAS 886886-04-0) enhance binding to HIV protease via hydrophobic interactions .
- Bioisosteric Replacement : Ethynyl groups (e.g., 3-ethynyl derivatives) improve π-π stacking with enzyme active sites .
Table 3: Substituent-Activity Relationships
Derivative | Substituent | Biological Activity | Reference |
---|---|---|---|
3-Methyl | -CH₃ | Antiviral (HIV protease) | |
3-Ethynyl | -C≡CH | Enzyme inhibition | |
3-Aryl | -Ph | Antiproliferative |
Recommendation: Use molecular docking to predict substituent effects before synthesis.
Q. How can researchers resolve contradictions in reported synthetic yields across studies?
Methodological Answer: Discrepancies often arise from:
- Oxidant Purity : Commercial NaOCl solutions vary in concentration; standardize to 12% active chlorine .
- Workup Procedures : Column chromatography vs. alumina plug filtration (e.g., 73% yield with alumina vs. lower yields with traditional methods) .
- Byproduct Formation : Side reactions (e.g., over-oxidation) reduce yields in I₂/TBHP systems .
Data Analysis Strategy: Replicate methods with controlled reagent grades. Use HPLC to quantify impurities and adjust stoichiometry.
Q. What green chemistry principles apply to triazolopyridine synthesis?
Methodological Answer:
- Solvent Selection : Ethanol (renewable) over DCM .
- Oxidant Toxicity : NaOCl (low toxicity) replaces Cr(VI) or DDQ .
- Atom Economy : I₂-catalyzed methods minimize waste .
Table 4: Green Metrics Comparison
Method | PMI* | E-Factor** | Reference |
---|---|---|---|
NaOCl Oxidation | 2.1 | 8.5 | |
I₂/TBHP Catalysis | 1.8 | 6.2 |
*Process Mass Intensity; **Environmental Factor.
Recommendation: Adopt NaOCl for small-scale synthesis and I₂/TBHP for high-yield applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-4-9-5-7-8-6(9)3-1/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOIWLVTFRQTJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NN=C2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59624-08-7 | |
Record name | 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.